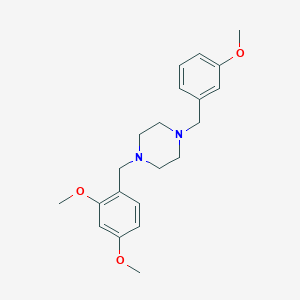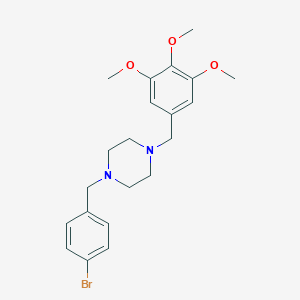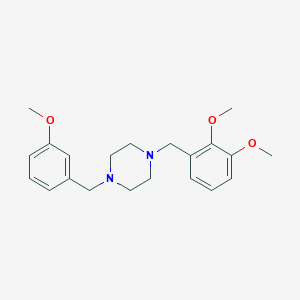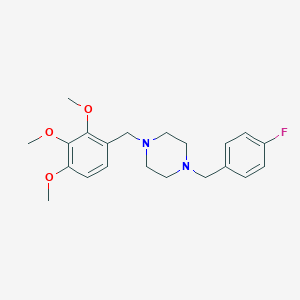![molecular formula C22H30N2O4 B442275 1-[(2,3-Dimethoxyphenyl)methyl]-4-[(2,5-dimethoxyphenyl)methyl]piperazine](/img/structure/B442275.png)
1-[(2,3-Dimethoxyphenyl)methyl]-4-[(2,5-dimethoxyphenyl)methyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,3-Dimethoxyphenyl)methyl]-4-[(2,5-dimethoxyphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents. This compound, in particular, features two dimethoxybenzyl groups attached to a piperazine ring, which may confer unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-Dimethoxyphenyl)methyl]-4-[(2,5-dimethoxyphenyl)methyl]piperazine typically involves the reaction of piperazine with 2,3-dimethoxybenzyl chloride and 2,5-dimethoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
1-[(2,3-Dimethoxyphenyl)methyl]-4-[(2,5-dimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl groups can be reduced to form the corresponding methyl derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,5-dimethoxybenzaldehyde.
Reduction: Formation of 2,3-dimethoxytoluene or 2,5-dimethoxytoluene.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
1-[(2,3-Dimethoxyphenyl)methyl]-4-[(2,5-dimethoxyphenyl)methyl]piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a reagent in chemical processes.
作用机制
The mechanism of action of 1-[(2,3-Dimethoxyphenyl)methyl]-4-[(2,5-dimethoxyphenyl)methyl]piperazine is not fully understood but may involve interaction with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could interact with neurotransmitter receptors or enzymes involved in metabolic pathways, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 1-(2,3-Dimethoxybenzyl)piperazine
- 1-(2,5-Dimethoxybenzyl)piperazine
- 1-(2,3,4-Trimethoxybenzyl)piperazine
Uniqueness
1-[(2,3-Dimethoxyphenyl)methyl]-4-[(2,5-dimethoxyphenyl)methyl]piperazine is unique due to the presence of two different dimethoxybenzyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives
属性
分子式 |
C22H30N2O4 |
|---|---|
分子量 |
386.5g/mol |
IUPAC 名称 |
1-[(2,3-dimethoxyphenyl)methyl]-4-[(2,5-dimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C22H30N2O4/c1-25-19-8-9-20(26-2)18(14-19)16-24-12-10-23(11-13-24)15-17-6-5-7-21(27-3)22(17)28-4/h5-9,14H,10-13,15-16H2,1-4H3 |
InChI 键 |
WMVQQWFXQKSASM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
规范 SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,3-benzothiazol-2-yl)-4-{1-[(2-phenylethyl)amino]propylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B442202.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(4-methoxyanilino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B442241.png)
![2-({4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL}METHYL)-6-METHOXYPHENYL METHYL ETHER](/img/structure/B442251.png)
![3,3-dimethyl-10-propionyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442254.png)

![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine](/img/structure/B442256.png)
![1-[(4-Bromophenyl)methyl]-4-[(3,5-dimethoxyphenyl)methyl]piperazine](/img/structure/B442258.png)

![10-acetyl-3,3-dimethyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442261.png)
![1-(2,5-Dimethoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B442262.png)


![10-hexanoyl-11-(2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442270.png)
![1-[(3-FLUOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE](/img/structure/B442271.png)
